Isotopic Purity and Deuterium Incorporation: A Critical Procurement Metric
(S)-Fluoxetine-d5 Hydrochloride must demonstrate high isotopic purity to function as a reliable internal standard, minimizing interference from the unlabeled analyte or partially labeled species. A competitive differentiator among suppliers is the documented isotopic purity. For this compound, a specification of ≥99% deuterated forms (d1-d5) is established, with some batches achieving 99.1% isotopic purity . This is directly comparable to a typical baseline purity requirement of >98% for general deuterated pharmaceutical standards .
| Evidence Dimension | Isotopic Purity (Deuterium Incorporation) |
|---|---|
| Target Compound Data | ≥99% deuterated forms (d1-d5); 99.1% isotopic purity reported in CoA |
| Comparator Or Baseline | Typical baseline: >98% purity for deuterated standards |
| Quantified Difference | ≥1% higher isotopic purity specification |
| Conditions | Certificate of Analysis (CoA) specification; HPLC and MS analysis |
Why This Matters
Higher isotopic purity directly translates to reduced analytical interference and improved accuracy, a key consideration when selecting a supplier for regulated bioanalysis.
